molecular formula C12H14N2O B7859699 2-(Oxan-4-YL)-1H-1,3-benzodiazole

2-(Oxan-4-YL)-1H-1,3-benzodiazole

Cat. No.: B7859699
M. Wt: 202.25 g/mol
InChI Key: RYDGSCIEJAMGKU-UHFFFAOYSA-N
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Description

2-(Oxan-4-YL)-1H-1,3-benzodiazole is a chemical compound that features a benzodiazole ring fused with an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-YL)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzodiazole derivative with an oxane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-YL)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

2-(Oxan-4-YL)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Oxan-4-YL)-1H-1,3-benzodiazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-4-YL)-1H-1,3-benzodiazole is unique due to its specific combination of the benzodiazole and oxane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .

Properties

IUPAC Name

2-(oxan-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)13-12(14-11)9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDGSCIEJAMGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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